

# The Discovery and History of 1-Phenyl-3-methylaminobutane: A Technical Guide

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## Compound of Interest

Compound Name: **1-Phenyl-3-methylaminobutane**

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## Abstract

**1-Phenyl-3-methylaminobutane**, also known by synonyms such as methamphbutamine and homomethamphetamine, is a synthetic compound belonging to the phenethylamine class of substances. While its specific history is not extensively documented in readily available scientific literature, its structural similarity to other well-known stimulants suggests a potential origin in early 20th-century research into psychoactive compounds. This technical guide provides a comprehensive overview of the available information on **1-Phenyl-3-methylaminobutane**, including its likely historical context, a detailed synthesis protocol for a closely related structural isomer, its physicochemical properties, and an inferred pharmacological profile based on its chemical structure.

## Introduction

**1-Phenyl-3-methylaminobutane** is a research chemical characterized by a phenyl group attached to a butane backbone with a methylamino group at the third position.<sup>[1][2]</sup> Its structure suggests potential stimulant properties, placing it within the broader family of phenethylamines, which includes well-known compounds like amphetamine and methamphetamine. This guide aims to consolidate the fragmented information available on this compound to serve as a resource for researchers and drug development professionals.

## History and Discovery

While the specific first synthesis of **1-Phenyl-3-methylaminobutane** is not well-documented in publicly accessible records, its structural motifs point towards the pioneering work of German scientists Felix Haffner and Fritz Sommer in the late 1930s and early 1940s. Their research focused on the development of stimulants with potentially improved therapeutic profiles compared to existing drugs like amphetamine.

A key piece of historical evidence is the U.S. Patent 2,356,582, granted in 1944 to Haffner and Sommer.<sup>[1]</sup> This patent details the synthesis and potential applications of a series of phenylaminobutane derivatives as stimulants for combating fatigue. Notably, the patent provides a detailed synthesis for the structural isomer, 2-phenyl-3-methylaminobutane. Given the close structural relationship, it is highly probable that **1-Phenyl-3-methylaminobutane** was either synthesized during the same period of exploratory research or that its synthesis is based on the methodologies developed by Haffner and Sommer. The patent highlights that these compounds were investigated for their milder and shorter-acting stimulant effects with fewer side effects compared to 1-phenyl-2-aminopropane (amphetamine).<sup>[1]</sup>

## Synthesis and Experimental Protocols

The following experimental protocol is adapted from the synthesis of the closely related structural isomer, 2-phenyl-3-methylaminobutane, as described in U.S. Patent 2,356,582 by Haffner and Sommer.<sup>[1]</sup> This multi-step synthesis provides a plausible and historically relevant pathway for obtaining phenylaminobutane derivatives.

### Synthesis of $\alpha,\beta$ -Dimethylacrylic Acid

- Formation of the Bisulfite Compound: Methyl ethyl ketone is reacted with sodium bisulfite to form the corresponding bisulfite addition compound.
- Cyanohydrin Formation: The bisulfite compound is then treated with potassium cyanide to yield the nitrile of methyl ethyl glycolic acid.
- Hydrolysis: The resulting nitrile is hydrolyzed to form methyl ethyl glycolic acid.
- Dehydration: The methyl ethyl glycolic acid is dehydrated by boiling with acetic anhydride to produce  $\alpha,\beta$ -dimethylacrylic acid.

## Synthesis of $\alpha,\beta$ -Dimethyl Hydrocinnamic Acid

- Friedel-Crafts Reaction: The  $\alpha,\beta$ -dimethylacrylic acid is reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield  $\alpha,\beta$ -dimethyl hydrocinnamic acid.

## Synthesis of 2-Phenyl-3-aminobutane

- Curtius Rearrangement: The carboxyl group of  $\alpha,\beta$ -dimethyl hydrocinnamic acid is replaced by an amino group through a reaction with sodium azide in the presence of concentrated sulfuric acid.

## Methylation to 2-Phenyl-3-methylaminobutane

- N-Methylation: The primary amine of 2-phenyl-3-aminobutane is subsequently methylated to yield the final product, 2-phenyl-3-methylaminobutane.

## Physicochemical Properties

A summary of the known physicochemical properties of **1-Phenyl-3-methylaminobutane** is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Property	Value	Source
IUPAC Name	N-methyl-4-phenylbutan-2-amine	<a href="#">[3]</a>
Synonyms	1-Phenyl-3-methylaminobutane, methamphbutamine, homomethamphetamine	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	63957-19-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	163.26 g/mol (freebase)	<a href="#">[2]</a>
Appearance	White powder (HCl salt)	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in water, DMSO, methanol (HCl salt)	<a href="#">[1]</a> <a href="#">[2]</a>

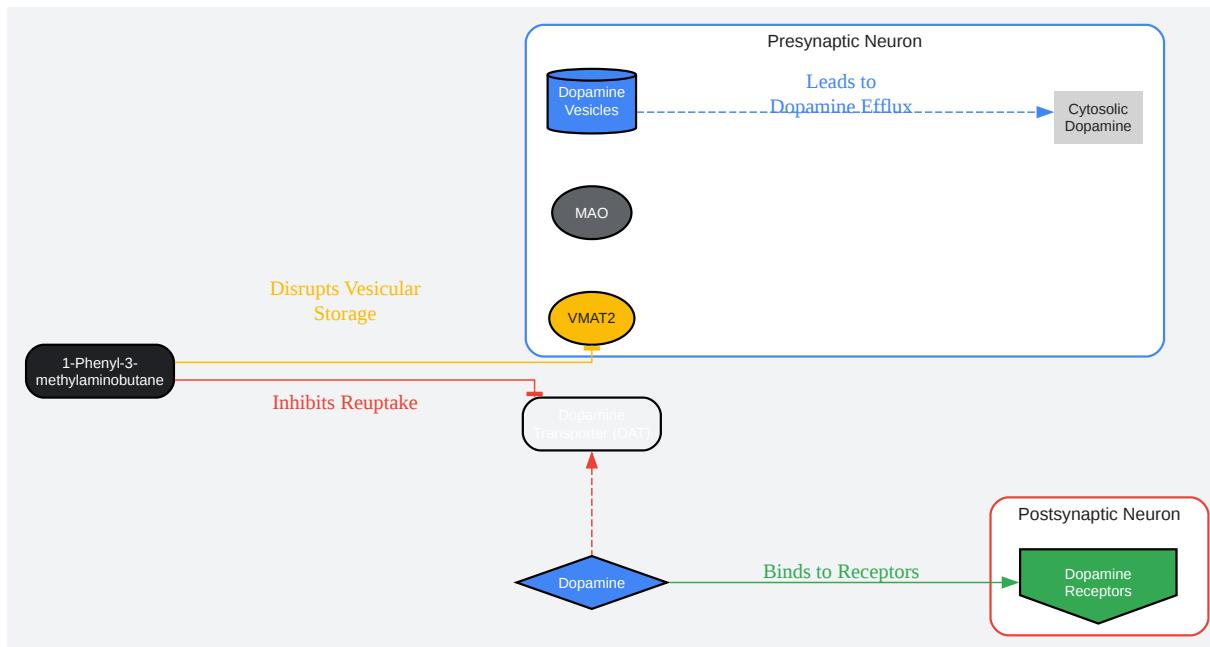
## Pharmacological Profile

There is a notable lack of specific pharmacological data for **1-Phenyl-3-methylaminobutane** in peer-reviewed literature. However, its structural classification as a phenethylamine allows for an inferred pharmacological profile.

## Expected Mechanism of Action

Based on its structural similarity to amphetamine and methamphetamine, **1-Phenyl-3-methylaminobutane** is expected to act as a central nervous system (CNS) stimulant. The primary mechanism of action for such compounds typically involves the modulation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. It is hypothesized that **1-Phenyl-3-methylaminobutane** may act as a releasing agent and/or reuptake inhibitor at the synaptic terminals of these neurotransmitter systems. This would lead to increased concentrations of these monoamines in the synaptic cleft, resulting in enhanced neurotransmission and the characteristic stimulant effects.

A diagram illustrating the general mechanism of action for amphetamine-like stimulants is provided below.



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Figure 1: Expected mechanism of action for **1-Phenyl-3-methylaminobutane**.

## Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis of 2-phenyl-3-methylaminobutane as a representative example of the synthesis of phenylaminobutane derivatives from the early 20th century.

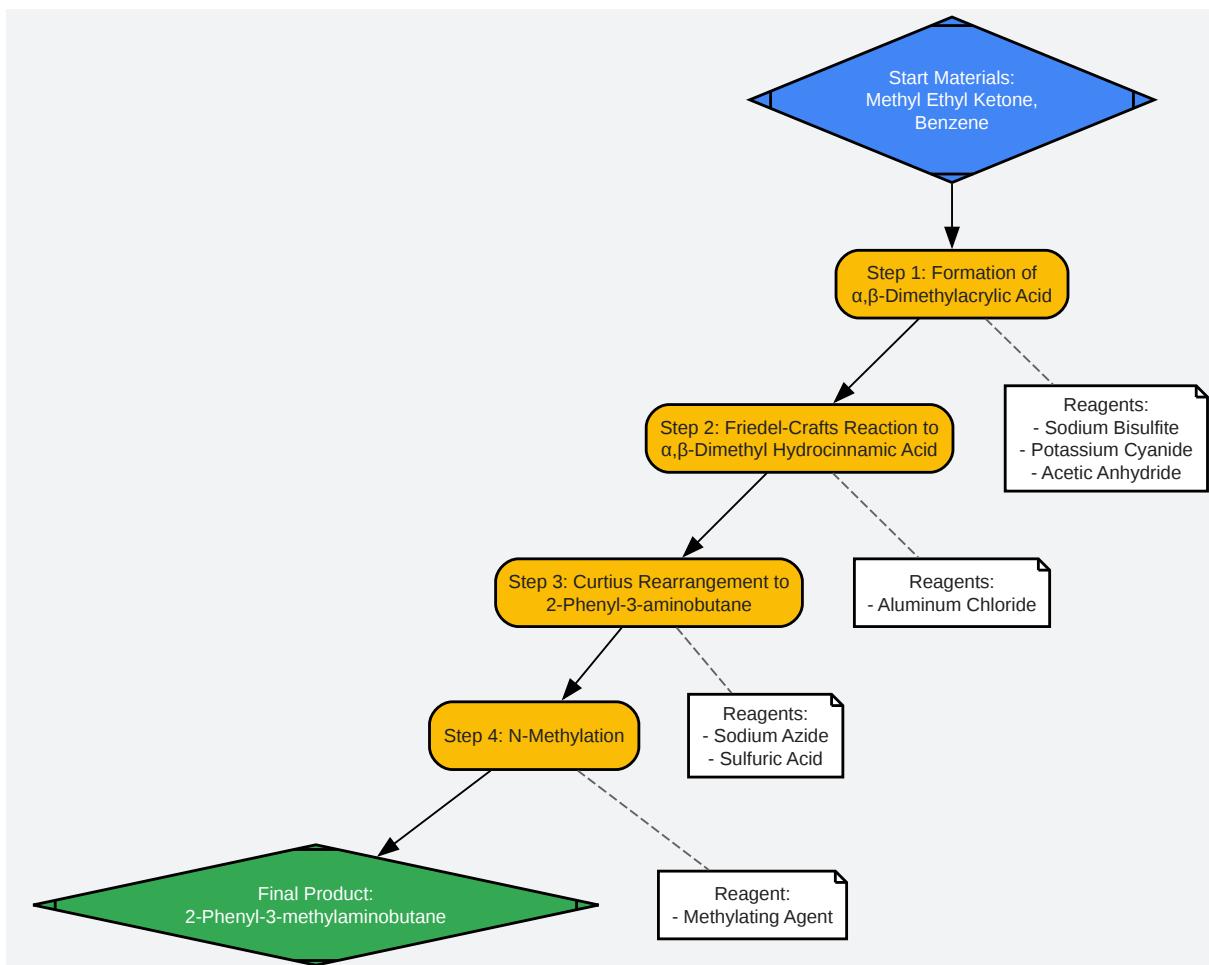
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Figure 2: Synthesis workflow for a phenylaminobutane derivative.

## Conclusion

**1-Phenyl-3-methylaminobutane** is a synthetic stimulant whose origins are likely rooted in the early to mid-20th-century exploration of psychoactive phenethylamines. While direct historical and pharmacological data for this specific compound are scarce, the work of Haffner and Sommer provides a strong historical context and a plausible synthetic route. The physicochemical properties are available from modern chemical suppliers. Its pharmacological profile is presumed to be similar to other amphetamine-like compounds, primarily acting on

monoaminergic systems in the central nervous system. Further research is required to fully elucidate the specific pharmacological and toxicological profile of **1-Phenyl-3-methylaminobutane**. This guide provides a foundational understanding of the compound based on the currently available information.

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## References

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